molecular formula C15H7ClF6N6 B8100524 4-chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazin-2-amine

4-chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B8100524
M. Wt: 420.70 g/mol
InChI Key: SXFBKPOTJNVNEW-UHFFFAOYSA-N
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Description

This compound is a 1,3,5-triazine derivative substituted with two pyridine rings bearing trifluoromethyl (-CF₃) groups at specific positions. The trifluoromethyl groups improve lipophilicity and metabolic stability, making the compound a candidate for drug discovery or agrochemical development .

Properties

IUPAC Name

4-chloro-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF6N6/c16-12-26-11(8-2-1-3-9(25-8)14(17,18)19)27-13(28-12)24-7-4-5-23-10(6-7)15(20,21)22/h1-6H,(H,23,24,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFBKPOTJNVNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C2=NC(=NC(=N2)Cl)NC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF6N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazin-2-amine, with the CAS number 1446507-68-1, is an intermediate compound used in the synthesis of Enasidenib mesylate, a drug known for its application in treating acute myeloid leukemia (AML) by targeting specific mutations in the IDH2 gene. This compound exhibits significant biological activity that warrants detailed exploration.

PropertyValue
Molecular FormulaC₁₅H₇ClF₆N₆
Molecular Weight420.7 g/mol
CAS Number1446507-68-1
Assay98%
Shelf Life2 Years

The biological activity of this compound is primarily linked to its role as a potent inhibitor of various enzymes and pathways involved in cancer cell proliferation and survival. It has been shown to interact with the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in many cancers due to its role in cell growth and metabolism. The inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Studies and Research Findings

  • Inhibition of PI3K Pathway :
    • A study demonstrated that compounds similar to this compound effectively inhibited the PI3K pathway in various human cancer cell lines. The results indicated a significant reduction in cell viability at submicromolar concentrations, suggesting a strong therapeutic potential against cancers where PI3K is dysregulated .
  • Antibacterial Activity :
    • Research has indicated that related compounds exhibit antibacterial properties by inhibiting bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability and virulence. This inhibition occurs without significant cytotoxicity to human cells, making it a promising area for developing new antibacterial agents .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of triazine derivatives revealed that modifications to the trifluoromethyl groups significantly affect biological activity. For instance, introducing electron-withdrawing groups enhances potency against specific targets while maintaining selectivity over human enzymes .

Biological Activity Summary

The compound's biological activities can be summarized as follows:

Activity TypeDescriptionReference
Anticancer Inhibits PI3K pathway leading to reduced tumor growth
Antibacterial Inhibits PPTases essential for bacterial viability
Selectivity Exhibits low cytotoxicity towards human cells

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex molecular structure characterized by multiple functional groups, including trifluoromethyl and pyridine moieties. Its molecular formula is C15H7ClF6N6C_{15}H_7ClF_6N_6, with a molecular weight of approximately 420.7 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it suitable for various pharmaceutical applications.

Pharmaceutical Applications

  • Intermediate for Enasidenib Mesylate :
    • The primary application of this compound is as an intermediate in the synthesis of Enasidenib mesylate, which is an inhibitor of the IDH2 enzyme. It is used primarily in the treatment of acute myeloid leukemia (AML) with IDH2 mutations. The synthesis process involves several chemical reactions where 4-chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazin-2-amine is transformed into the active pharmaceutical ingredient (API) through various steps involving nucleophilic substitutions and coupling reactions .
  • Anticancer Research :
    • Beyond its role in Enasidenib synthesis, research has indicated that compounds with similar structures may exhibit anticancer properties. Studies on triazine derivatives have shown potential for targeting cancer cell proliferation pathways, making this compound a candidate for further investigation in anticancer drug development .

Case Study: Synthesis Pathways

A detailed exploration of the synthesis pathways reveals that this compound can be synthesized through various methods involving different solvents and reagents. For instance, one method involves using THF as a solvent along with sodium bicarbonate to facilitate nucleophilic substitution reactions .

StepReagentsConditionsYield
14-Chloro compound + Trifluoromethyl pyridineReflux in THFHigh
2Addition of sodium bicarbonateRoom temperatureModerate
3Precipitation and dryingVacuum at low temperatureHigh

Comparison with Similar Compounds

Structural Analogues of 1,3,5-Triazine Derivatives

Key structural analogues include:

Compound Name Substituents on Triazine Core Molecular Formula Molecular Weight Key References
Target Compound 4-Cl, 6-(6-CF₃-pyridin-2-yl), N-(2-CF₃-pyridin-4-yl) C₁₉H₁₁ClF₆N₇ 502.78 g/mol
4-Chloro-N,6-diphenyl-1,3,5-triazin-2-amine 4-Cl, 6-Ph, N-Ph C₁₅H₁₁ClN₄ 282.73 g/mol
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine 4-Cl, 6-morpholino, N-Me, N-Ph C₁₅H₁₅ClN₆O 338.77 g/mol
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine 6-Cl, 2-CF₃ on pyrimidine (non-triazine) C₅H₃ClF₃N₃ 197.55 g/mol
6-Aryl-4-(4-methylpiperidino)-1,3,5-triazin-2-amine derivatives (e.g., 6-(4-Cl-Ph)-substituted) 6-aryl, 4-piperidino ~C₁₅H₁₈ClN₅ ~316.80 g/mol

Key Differences in Properties and Reactivity

Substituent Effects on Reactivity: The target compound’s pyridinyl-CF₃ groups enhance electron-withdrawing effects compared to phenyl or morpholino substituents in analogues. This increases electrophilicity at the 4-chloro position, facilitating nucleophilic substitution reactions . Morpholino-substituted triazines (e.g., 4-chloro-N-methyl-6-morpholino-triazin-2-amine) exhibit lower reactivity due to the electron-donating nature of morpholine .

Biological Activity: 6-Aryl-4-piperidino-triazin-2-amine derivatives demonstrate antileukemic activity, with IC₅₀ values in the micromolar range . The target compound’s pyridinyl-CF₃ groups may enhance target binding affinity due to increased hydrophobic interactions.

Synthetic Accessibility :

  • The target compound requires multi-step synthesis involving Suzuki coupling or nucleophilic aromatic substitution, as seen in related trifluoromethylpyridine-triazine hybrids .
  • Simpler analogues like 4-chloro-N,6-diphenyl-triazin-2-amine are synthesized via one-step condensation, offering higher yields (~70–85%) .

Crystallographic and Spectroscopic Data

  • 4-Chloro-N-methyl-6-morpholino-triazin-2-amine: X-ray crystallography reveals a planar triazine ring with bond lengths of 1.33 Å (C–N) and angles of 120° (N–C–N), typical for aromatic triazines .
  • 6-Aryl-4-piperidino-triazin-2-amine derivatives: NMR data (¹H, ¹³C) confirm substituent orientation, with deshielded aromatic protons due to electron-withdrawing groups .

Preparation Methods

Vapor-Phase Fluorination of Picolines

3-Picoline undergoes sequential chlorination and fluorination in a catalyst fluidized-bed reactor to yield 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate. Reaction conditions (380°C in the fluidized bed and empty phases) achieve 64.1% GC peak area for 2,5-CTF, alongside minor byproducts like 2,3,5-dichloro(trifluoromethyl)pyridine (19.1%). Similar protocols apply to 2-picoline, yielding 71.3% trifluoromethylpyridine at 350–360°C.

Nuclear Chlorination of Trifluoromethylpyridines

Chlorination of 6-(trifluoromethyl)pyridin-2-ol with POCl₃ in dimethylformamide (DMF) at reflux produces 2-chloro-6-(trifluoromethyl)pyridine. This intermediate is critical for subsequent triazine coupling.

Triazine Core Construction

The 1,3,5-triazin-2-amine backbone is synthesized via cyclocondensation or stepwise substitution.

Cyclocondensation with Trifluoroacetate Derivatives

Ethyl trifluoroacetoacetate serves as a building block for trifluoromethylpyrimidine intermediates, as demonstrated in analogous syntheses. Heating ethyl trifluoroacetoacetate with guanidine nitrate in ethanol under reflux forms 4-chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine.

Chlorination of Triazine Intermediates

Reaction of 6-(trifluoromethyl)pyridin-2-amine with cyanuric chloride in acetone at 0–5°C introduces chlorine at the 4-position of the triazine ring. This step requires careful stoichiometry to avoid over-chlorination.

Coupling of Pyridine and Triazine Moieties

The final assembly involves nucleophilic aromatic substitution (NAS) and amide bond formation.

Nucleophilic Substitution at the Triazine Chlorine

4-Chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-amine reacts with 2-(trifluoromethyl)pyridin-4-amine in tetrahydrofuran (THF) using cesium carbonate (Cs₂CO₃) as a base. The reaction proceeds at 25°C for 7–8 hours, achieving moderate yields (20.2–60.8%). Potassium iodide (KI) is often added to catalyze the substitution.

Representative Procedure :

  • Combine 4-chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-amine (20 mmol), 2-(trifluoromethyl)pyridin-4-amine (20 mmol), Cs₂CO₃ (30 mmol), and KI (0.2 mmol) in acetone (50 mL).

  • Stir under ice cooling, then warm to 25°C for 8 hours.

  • Purify via column chromatography (petroleum ether/ethyl acetate) to isolate the product.

Optimization and Challenges

Solvent and Temperature Effects

Polar aprotic solvents like DMF or THF improve reaction kinetics, but THF is preferred due to easier removal. Elevated temperatures (>50°C) risk trifluoromethyl group decomposition, necessitating mild conditions.

Byproduct Mitigation

Over-chlorination during triazine synthesis is minimized by controlled reagent addition. The use of bis(trimethylsilyl)amide in toluene reduces side reactions, as seen in analogous syntheses.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : The -CONH- group in analogous compounds appears as a singlet near 10.46 ppm, while pyridine protons resonate at 8.99–7.78 ppm.

  • ¹³C NMR : Quartets at 156.13 and 121.81 ppm confirm -CF₃ and C-CF₃ groups.

  • HRMS : [M + Na]⁺ peaks validate molecular weight.

Crystallographic Data

X-ray diffraction of related triazine derivatives confirms planar triazine rings and spatial arrangement of substituents.

Comparative Analysis of Methods

MethodYield (%)ScalabilityKey AdvantageCitation
Vapor-phase fluorination64.1HighEfficient for bulk pyridine synthesis
Solution-phase NAS60.8ModeratePrecise control over substitution
Cyclocondensation45.6LowSimplified intermediate preparation

Industrial Considerations

Large-scale production favors vapor-phase methods due to continuous processing capabilities. However, solution-phase NAS remains viable for high-purity batches required in pharmaceuticals .

Q & A

Basic: What synthetic strategies are commonly employed to prepare this triazine derivative?

The compound is synthesized via sequential nucleophilic substitution reactions on the 1,3,5-triazine core. A typical route involves:

  • Step 1 : Reacting 2-chloro-4,6-dichloro-1,3,5-triazine with 6-(trifluoromethyl)pyridin-2-amine under basic conditions (e.g., triethylamine in toluene) to substitute one chlorine atom .
  • Step 2 : Introducing the second pyridyl substituent via coupling with 2-(trifluoromethyl)pyridin-4-amine, often using palladium catalysts or microwave-assisted heating to enhance regioselectivity .
  • Key considerations : Solvent polarity (e.g., toluene vs. DMF) and temperature control (60–120°C) critically influence yield and purity.

Advanced: How can researchers address low regioselectivity during triazine ring functionalization?

Regioselectivity challenges arise due to competing reactivity at the 2-, 4-, and 6-positions of the triazine ring. Strategies include:

  • Directed metalation : Use directing groups (e.g., pyridyl nitrogen) to guide substitution patterns .
  • Microwave-assisted synthesis : Enhances kinetic control, favoring substitution at sterically accessible positions .
  • Computational modeling : DFT calculations predict electronic effects of trifluoromethyl groups, guiding reagent selection .

Basic: Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substitution patterns (e.g., pyridyl proton splitting at δ 7.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 464.06) and fragmentation patterns .
  • Elemental analysis : Validates purity (>98%) by matching calculated vs. observed C, H, N percentages .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values or mechanism-of-action studies may arise from:

  • Assay variability : Standardize cell lines (e.g., leukemia vs. solid tumors) and incubation times .
  • Impurity profiling : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace byproducts influencing activity .
  • Structural analogs : Compare with derivatives lacking trifluoromethyl groups to isolate electronic vs. steric effects .

Basic: What structural features contribute to its potential bioactivity?

  • Trifluoromethyl groups : Enhance lipophilicity and metabolic stability via C–F bond inertness .
  • Pyridyl-triazine scaffold : Facilitates π-π stacking with protein targets (e.g., kinases) .
  • Chlorine atom : Acts as a leaving group for prodrug derivatization .

Advanced: What methods optimize solubility for in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain colloidal stability .
  • Salt formation : Convert the free amine to a hydrochloride salt for aqueous compatibility .
  • Prodrug design : Introduce phosphate esters or PEGylated side chains to enhance bioavailability .

Basic: How to assess purity and stability under storage conditions?

  • HPLC analysis : Monitor degradation products (e.g., hydrolyzed triazine rings) using a UV detector (λ = 254 nm) .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition >200°C indicates robust storage) .
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks to predict shelf life .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace chlorine with methoxy or amino groups to modulate electron density .
  • Heterocycle swapping : Substitute pyridyl rings with quinoline or isoquinoline to alter binding affinity .
  • 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

Basic: What are the electrochemical properties of this compound?

Cyclic voltammetry in acetonitrile reveals:

  • Redox peaks : A quasi-reversible wave at E1/2_{1/2} = −1.2 V (vs. Ag/AgCl), attributed to triazine ring reduction .
  • Electron-withdrawing effects : Trifluoromethyl groups shift reduction potentials cathodically by 0.3 V .

Advanced: How to scale up synthesis while maintaining yield?

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis) and improve heat transfer .
  • Catalyst recycling : Immobilize Pd catalysts on silica supports to reduce metal leaching .
  • DoE optimization : Apply response surface methodology (RSM) to balance temperature, solvent, and stoichiometry .

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